Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Description
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a bromine atom at the meta-position of a phenyl ring and a methyl ester group. Cyclopropane rings are known for their strain-induced reactivity, making such compounds valuable intermediates in organic synthesis and medicinal chemistry. This compound’s synthesis typically involves coupling reactions, such as those employing zinc reagents (e.g., (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide) with aryl halides under transition metal catalysis . Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 255.11 g/mol .
Key applications include its use in photoannulation reactions and as a precursor for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGGVSIHEZLWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid
Method Overview:
The most direct and commonly reported method for preparing methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate involves the methylation of 1-(3-bromophenyl)cyclopropanecarboxylic acid using iodomethane in the presence of a base.
Reaction Scheme:
1-(3-bromophenyl)cyclopropanecarboxylic acid + iodomethane → this compound
- A mixture of 1-(3-bromophenyl)cyclopropanecarboxylic acid (250 mg, 1.037 mmol) and potassium carbonate (717 mg, 5.18 mmol) is dissolved in acetonitrile (10.3 mL).
- Iodomethane (0.08 mL, 1.24 mmol) is added to the mixture.
- The reaction mixture is heated at 50°C overnight (~12-16 hours).
- After completion, the mixture is filtered, and the filtrate is concentrated under reduced pressure.
- The residue is partitioned between dichloromethane (DCM) and water.
- The organic layer is collected, dried, and concentrated under vacuum to yield the methyl ester product.
- Yield reported: 64%
- Mass spectrometry confirms the product with an m/z of 256.9 (M+2), consistent with the bromine isotope pattern.
Reaction Conditions Summary Table:
| Parameter | Details |
|---|---|
| Starting material | 1-(3-bromophenyl)cyclopropanecarboxylic acid (1.037 mmol) |
| Base | Potassium carbonate (5.18 mmol) |
| Solvent | Acetonitrile (10.3 mL) |
| Methylating agent | Iodomethane (1.24 mmol) |
| Temperature | 50°C |
| Reaction time | Overnight (~12-16 hours) |
| Work-up | Filtration, extraction with DCM/water, drying, concentration |
| Yield | 64% |
This method is straightforward, uses mild conditions, and provides a moderate yield. It is cited in patent literature (WO2015/104684) and chemical synthesis databases, confirming its reproducibility and reliability.
Summary Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification with Iodomethane | Methylation of acid with iodomethane & K2CO3 | Acetonitrile, 50°C, overnight | 64 | Simple, mild conditions, moderate yield |
| Cyclopropanation + Halogenation | Cyclopropanation of methacrylic derivatives, dehalogenation, acidification | Alkali, metal sodium, mild conditions | Variable | Multi-step, adaptable, high purity |
| Acid Chloride + Organozinc | Acid chloride formation, reaction with aryl-zinc chloride | Thionyl chloride, toluene, RT-40°C | Not reported | Indirect, adaptable for aryl substitution |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrO
- Molecular Weight : 255.11 g/mol
- IUPAC Name : Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
- CAS Number : 749928-59-4
The compound features a cyclopropane ring substituted with a bromophenyl group, which contributes to its unique reactivity and potential applications.
Medicinal Chemistry
This compound has been investigated for its biological activities, particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anticancer Agents
Research has shown that derivatives of cyclopropane carboxylic acids exhibit anticancer properties. This compound can serve as a building block for synthesizing more complex molecules that target cancer pathways.
Synthetic Organic Chemistry
This compound is utilized in various synthetic routes due to its ability to undergo diverse reactions, such as nucleophilic substitutions and cycloadditions.
Synthesis of Complex Molecules
The compound's structure allows it to participate in reactions that lead to the formation of larger and more complex organic molecules. For example, it can be used in the synthesis of biologically active heterocycles, which are important in drug discovery.
Materials Science
Due to its unique chemical properties, this compound is also explored in materials science for the development of new polymers and materials with specific functionalities.
Polymer Applications
In polymer chemistry, this compound can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Analytical Chemistry
The compound is also relevant in analytical chemistry for developing new methods of analysis due to its distinctive spectral properties.
Spectroscopic Studies
This compound can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), providing insights into molecular interactions and conformations.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Precursor for anticancer agents | Development of targeted therapies |
| Synthetic Organic Chemistry | Building block for complex organic molecules | Versatile reactivity leading to diverse products |
| Materials Science | Incorporation into polymers | Enhanced material properties |
| Analytical Chemistry | Utilization in spectroscopic studies | Improved analytical methods |
Mechanism of Action
The mechanism of action of methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, leading to various derivatives with different biological activities .
Comparison with Similar Compounds
Positional Isomers of Bromophenyl Derivatives
The position of the bromine atom on the phenyl ring significantly influences steric and electronic properties:
Key Observations :
Halogen-Substituted Derivatives
Replacing bromine with other halogens alters electronic and steric profiles:
Key Observations :
Ester Group Variations
Modifying the ester moiety impacts solubility and reactivity:
Key Observations :
Substituent Effects on the Aromatic Ring
Additional functional groups modulate electronic and physical properties:
Biological Activity
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is an organic compound notable for its unique structural features, including a cyclopropane ring and a bromophenyl group. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 255.11 g/mol
- Structure : The compound features a cyclopropane ring attached to a carboxylate ester and a brominated phenyl group, which may influence its biological interactions and reactivity.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Cyclopropanation Reactions : Utilizing alkenes and cyclopropanating agents.
- Esterification : Reaction of 3-bromophenylacetic acid with methanol in the presence of acid catalysts.
- Grignard Reactions : Involving the reaction of a Grignard reagent with carbonyl compounds followed by esterification.
Anticancer Potential
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, brominated phenolic compounds have been reported to inhibit cell growth in various cancer cell lines, including:
| Compound | Target Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| BP 1.1 | HeLa | 10.5 | Induces apoptosis |
| BP 1.2 | HCT-116 | 8.7 | Inhibits proliferation via β1-integrin signaling |
| BP 1.9 | A549 | 4.29 | ROS-mediated apoptosis |
The presence of bromine in the structure is often linked to enhanced biological activity due to its electronegative nature, which can facilitate interactions with biological targets such as enzymes and receptors .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Study on Anticancer Activity
A study focusing on the anticancer properties of brominated compounds found that this compound exhibited potent cytotoxic effects against human lung adenocarcinoma cells (A549). The compound was shown to induce cell cycle arrest and apoptosis through the activation of reactive oxygen species (ROS) pathways .
Study on Antimicrobial Effects
Another investigation revealed that derivatives of this compound displayed significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Q & A
Basic: What are the standard synthetic routes for Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, and how is the product characterized?
Methodological Answer:
Synthesis typically involves cyclopropanation via transition-metal catalysis or photochemical methods. For example, visible-light-induced annulation (e.g., using α-naphthyl precursors and zinc reagents) enables cyclopropane ring formation . Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical. Characterization relies on:
- 1H/13C NMR : To confirm cyclopropane ring geometry (e.g., distinct δ 1.0–2.0 ppm for cyclopropane protons) and bromophenyl integration .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z ≈ 283–285 for bromine isotope patterns) .
- IR Spectroscopy : Identifies ester carbonyl stretches (~1700–1750 cm⁻¹) .
Basic: Which spectroscopic methods are essential for validating the structure of this compound?
Methodological Answer:
- Multinuclear NMR : Assigns cyclopropane protons (geminal coupling constants, J ≈ 4–6 Hz) and bromophenyl aromatic signals (meta-substitution pattern at δ 7.2–7.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the cyclopropane ring and bromophenyl orientation. Software like SHELXL refines structural parameters, though twinning or disorder may require iterative refinement .
- Isotopic Analysis : HRMS with ±5 ppm accuracy confirms molecular formula (C₁₂H₁₁BrO₂) .
Advanced: How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 3-bromophenyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Steric Effects : The cyclopropane ring’s rigidity may hinder Pd catalyst coordination; bulky ligands (e.g., XPhos) improve efficiency .
- Electronic Effects : Bromine’s electronegativity directs oxidative addition in Pd(0)/Pd(II) cycles. Competitive C–Br vs. ester carbonyl coordination must be mitigated using mild bases (e.g., K₂CO₃) .
- Side Reactions : Cyclopropane ring strain can lead to ring-opening under harsh conditions (e.g., >100°C); low-temperature protocols (≤60°C) are advised .
Advanced: What crystallographic techniques and software are recommended for resolving structural ambiguities in strained cyclopropane systems?
Methodological Answer:
- High-Resolution Data Collection : Use synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data completeness for small, strained molecules .
- SHELX Suite : SHELXD for phase solution (via dual-space methods) and SHELXL for refinement. Address twinning (common in cyclopropanes) using TWIN/BASF commands .
- Validation Tools : PLATON/ADDSYM checks for missed symmetry, while R1/wR2 convergence (<5% discrepancy) ensures model accuracy .
Advanced: How can deuterium-labeled analogs of this compound be synthesized for mechanistic studies?
Methodological Answer:
- Isotopic Precursors : Use deuterated aryl halides (e.g., 3-bromophenyl-d₄) in cyclopropanation reactions. For cyclopropane deuteration, employ D₂O quenching post-zinc reagent formation .
- Analytical Validation : 2H NMR or mass shifts in HRMS (e.g., +4 Da for tetra-deuteration) confirm labeling efficiency .
- Applications : Trace reaction pathways (e.g., kinetic isotope effects in ring-opening reactions) or metabolic stability assays .
Advanced: How do computational methods complement experimental data in analyzing cyclopropane ring strain?
Methodological Answer:
- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to predict bond angles (cyclopropane ~60°) and strain energy (~27–30 kcal/mol) .
- NCI Analysis : Visualizes non-covalent interactions (e.g., steric clashes between bromophenyl and ester groups) .
- Transition-State Modeling : Simulate ring-opening pathways (e.g., thermal vs. acid-catalyzed mechanisms) to guide synthetic modifications .
Advanced: What strategies mitigate data contradictions between spectroscopic and crystallographic results?
Methodological Answer:
- Dynamic Effects : NMR may average asymmetric conformations, while X-ray captures static snapshots. Variable-temperature NMR (e.g., −50°C to 25°C) resolves dynamic disorder .
- Discrepancy Resolution : If NMR suggests axial bromophenyl orientation but X-ray shows equatorial, re-examine solvent polarity’s impact on conformation .
- Validation Pipelines : Cross-check with IR (ester C=O) and HRMS to rule out impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
